molecular formula C20H21ClFN3O3S B2913518 4-(4-chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(2-fluorophenyl)-1,3-oxazol-5-amine CAS No. 862799-19-7

4-(4-chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(2-fluorophenyl)-1,3-oxazol-5-amine

Cat. No.: B2913518
CAS No.: 862799-19-7
M. Wt: 437.91
InChI Key: ZJLWOGZEAAHSMA-UHFFFAOYSA-N
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Description

The compound 4-(4-chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(2-fluorophenyl)-1,3-oxazol-5-amine is a heterocyclic sulfonamide derivative featuring a 1,3-oxazole core. Key structural attributes include:

  • 2-(2-Fluorophenyl) substituent: Enhances lipophilicity and metabolic stability due to fluorine's electronegativity.
  • N-[3-(Dimethylamino)propyl] side chain: Introduces a tertiary amine, improving solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-[4-(4-chlorophenyl)sulfonyl-2-(2-fluorophenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN3O3S/c1-25(2)13-5-12-23-19-20(29(26,27)15-10-8-14(21)9-11-15)24-18(28-19)16-6-3-4-7-17(16)22/h3-4,6-11,23H,5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLWOGZEAAHSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=C(N=C(O1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(2-fluorophenyl)-1,3-oxazol-5-amine typically involves multiple steps:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorobenzenesulfonyl Group: This step often involves sulfonylation reactions using chlorobenzenesulfonyl chloride.

    Attachment of the Dimethylamino Propyl Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.

    Reduction: Reduction reactions can occur at the sulfonyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce sulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(2-fluorophenyl)-1,3-oxazol-5-amine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be used to study its effects on various biological pathways and its potential as a therapeutic agent.

Medicine

In medicinal chemistry, it is explored for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(2-fluorophenyl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

1,3-Oxazole vs. 1,3-Thiazole Derivatives
  • Target Compound : 1,3-Oxazole core with oxygen at position 1. Oxygen’s electronegativity may reduce electron density compared to sulfur in thiazoles.
  • Analog (): 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine replaces oxygen with sulfur (thiazole). Sulfur’s larger atomic size and polarizability enhance π-π stacking and hydrophobic interactions .
1,3,5-Oxadiazine Derivatives ()
  • 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines feature a six-membered oxadiazine ring. The expanded ring system increases conformational flexibility but reduces metabolic stability compared to five-membered oxazoles .

Substituent Analysis

Table 1: Substituent Comparison of Key Analogs
Compound Name Core Structure R<sup>4</sup> (Sulfonyl Group) R<sup>2</sup> (Oxazole/Thiazole) Amine Substituent Molecular Weight Reference
Target Compound Oxazole 4-Chlorophenyl 2-Fluorophenyl 3-(Dimethylamino)propyl ~463.9*
4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine () Oxazole 4-Chlorophenyl 2-Furyl 4-Fluorophenyl 418.82
4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine () Oxazole Phenyl (no Cl) 2-Chlorophenyl 3-Morpholinopropyl 410.51†
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine () Thiazole 4-Chlorophenyl 4-(Dimethylamino)benzylidene 349.86

*Calculated based on formula.
†Molecular weight inferred from CAS data.

Key Observations:

Sulfonyl Group Variations :

  • The target compound’s 4-chlorobenzenesulfonyl group (electron-withdrawing) contrasts with the unsubstituted benzenesulfonyl group in , which may reduce binding affinity in chlorinated analogs .
  • Chlorine at the para position enhances steric and electronic interactions in target receptors.

Position 2 Substituents :

  • 2-Fluorophenyl (target) vs. 2-furyl () and 2-chlorophenyl ():
  • Fluorine’s small size and high electronegativity improve membrane permeability compared to bulkier furyl or chlorophenyl groups .

Amine Side Chains: 3-(Dimethylamino)propyl (target) offers a linear tertiary amine, enhancing solubility via protonation at physiological pH.

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Properties Based on Structural Features
Property Target Compound Compound Compound
LogP (Lipophilicity) ~3.5 (moderate) ~2.8 (lower) ~3.1 (moderate)
Solubility (mg/mL) ~0.1 (aqueous) ~0.05 (aqueous) ~0.2 (improved)
Hydrogen Bond Acceptors 6 6 5
Rotatable Bonds 6 5 7
Key Trends:
  • Morpholinopropyl () improves solubility due to the oxygen atom in morpholine .

Biological Activity

The compound 4-(4-chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(2-fluorophenyl)-1,3-oxazol-5-amine, often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H20ClN3O2S
  • Molecular Weight : 365.89 g/mol
  • CAS Number : 1216408-76-2

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular proliferation and survival. Notably, sulfonamide derivatives are known for their roles in inhibiting carbonic anhydrase and various kinases, which are critical in cancer biology.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In vitro assays demonstrated significant inhibition of tumor cell lines with IC50 values indicating potent activity against various cancer types. One study reported an IC50 of 1.30 μM against HepG2 liver cancer cells, showcasing its efficacy compared to other known inhibitors like SAHA (17.25 μM) .

Inhibition of β-Catenin Signaling

The compound has also been identified as a potent inhibitor of the β-catenin signaling pathway, which is crucial in colorectal cancer progression. A related study showed that a structurally similar sulfonamide inhibited the growth of SW480 and HCT116 cancer cells with IC50 values of 0.12 μM and 2 μM, respectively . This suggests that the compound may share similar mechanisms of action.

Study on HDAC Inhibition

A study focused on the inhibition of histone deacetylases (HDACs) found that derivatives similar to the compound exhibited class I HDAC selectivity, particularly against HDAC3. The results indicated that these compounds could promote apoptosis in cancer cells and enhance the efficacy of existing chemotherapeutics .

Xenograft Models

In vivo studies using xenograft models demonstrated that treatment with sulfonamide derivatives led to significant tumor growth inhibition. For example, one study noted a tumor growth inhibition rate of nearly 49% in mice treated with a related compound .

Data Table: Summary of Biological Activities

Activity TypeTarget Cell LinesIC50 Value (μM)Reference
Anticancer ActivityHepG21.30
β-Catenin InhibitionSW4800.12
HDAC InhibitionVarious95.48 (HDAC3)
Tumor Growth InhibitionXenograft Models48.89% TGI

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